molecular formula C16H21N3O2S B2846391 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034234-66-5

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2846391
CAS RN: 2034234-66-5
M. Wt: 319.42
InChI Key: JWAWVSUCDQVARS-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of compounds called sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of therapeutic benefits.

Scientific Research Applications

Heterocyclic Compound Synthesis

One notable application is in the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyrimidines. These compounds are produced through reactions involving nucleophilic addition and subsequent cyclization processes. For example, the reaction of 2-aminopyrimidines with arenesulfonamides leads to N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which can be cyclized to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides. This process highlights the utility of sulfonamide derivatives in synthesizing annulated heterocyclic derivatives, potentially useful for various pharmacological applications (Rozentsveig et al., 2014).

Anti-inflammatory and Analgesic Properties

Derivatives of sulfonamides, including those structurally related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies often involve the synthesis of novel compounds, which are then evaluated for their biological activities. An example includes the synthesis of celecoxib derivatives and their evaluation, revealing potential therapeutic agents with anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).

Anticancer Activity

The incorporation of benzenesulfonamide moieties into imidazole derivatives has been explored for their cytotoxicity against various cancer cell lines, including triple-negative breast cancer and malignant melanoma. This research direction aims to identify compounds with potent anticancer activities, contributing to the development of new therapeutic options for challenging-to-treat cancers (Balandis et al., 2021).

Chemical Sensor Development

Sulfonamide derivatives have also found applications in the development of chemical sensors. For instance, a pyrenesulfonyl-imidazolium derivative has been synthesized to act as a selective sensor for cyanide ions in aqueous media. Such sensors are crucial for environmental monitoring and safety, offering sensitive and selective detection of hazardous substances (Kumar & Kim, 2015).

properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-3-6-15(11-13(12)2)22(20,21)18-8-10-19-9-7-17-16(19)14-4-5-14/h3,6-7,9,11,14,18H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWVSUCDQVARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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